N-Ethylbenzylamine

Overview

Description

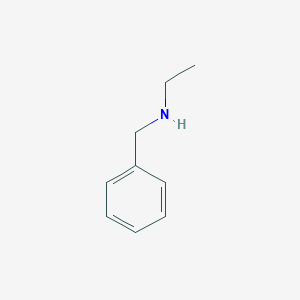

N-Ethylbenzylamine is an organic compound with the molecular formula C9H13N. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzylamine can be synthesized through the reductive amination of benzaldehyde with ethylamine. The reaction typically involves the following steps:

Formation of an imine intermediate: Benzaldehyde reacts with ethylamine to form an imine.

Reduction of the imine: The imine is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound N-oxide.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Ethylbenzylamine.

Substitution: Various substituted benzylamines depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N-Ethylbenzylamine has been explored for its potential therapeutic properties:

- Anticancer Activity : Research on organotin(IV) complexes derived from this compound has shown promising results in targeting cancer cells. For instance, studies demonstrated that triphenyltin(IV) N-ethyl-N-benyldithiocarbamate exhibited significant cytotoxicity against A549 lung cancer cells, outperforming traditional chemotherapeutic agents like cisplatin .

- Antiparasitic Properties : Compounds derived from this compound have been identified as potent inhibitors against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. One particular derivative demonstrated an in vitro EC50 value of 0.001 μM, showcasing its potential as a therapeutic candidate .

Materials Science

This compound is utilized in the synthesis of various materials due to its reactivity:

- Polymer Chemistry : It serves as a building block in the synthesis of polyamines and other polymeric materials. Its amine functionality allows for cross-linking and modification of polymer chains, enhancing properties like thermal stability and mechanical strength.

- Corrosion Inhibitors : The compound has been investigated for use as a corrosion inhibitor in metal surfaces due to its ability to form protective layers.

Analytical Chemistry

In analytical applications, this compound is employed for:

- Derivatization Reagents : It is used in the derivatization of amines for electrochemical detection methods. For example, it can react with hydroquinone-based reagents to form electrochemically active products, facilitating the quantification of amines in various samples .

Case Study 1: Anticancer Properties

A study synthesized two organotin(IV) complexes using this compound and evaluated their cytotoxicity against A549 cells. The results indicated that ONBDC 2 had an IC50 value of 0.52 μM, significantly lower than that of cisplatin (IC50: 32 μM), suggesting its potential as a more effective anticancer agent .

Case Study 2: Antiparasitic Activity

Another investigation focused on the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides from this compound derivatives. The most potent compound showed remarkable efficacy against Trypanosoma brucei, curing infected mice at a dosage of 50 mg/kg .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Triphenyltin(IV) complex showed IC50 = 0.52 μM |

| Antiparasitic agents | Compound cured 2 out of 3 mice infected with Trypanosoma brucei | |

| Materials Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

| Corrosion inhibitors | Forms protective layers on metal surfaces | |

| Analytical Chemistry | Derivatization for electrochemical detection | Effective quantification method for amines |

Mechanism of Action

The mechanism of action of N-Ethylbenzylamine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and engage in electrostatic interactions with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

N-Benzylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

Dibenzylamine: Contains two benzyl groups attached to the nitrogen atom.

N-Isopropylbenzylamine: Contains an isopropyl group instead of an ethyl group.

Uniqueness: N-Ethylbenzylamine is unique due to its specific combination of an ethyl group and a benzyl group attached to the nitrogen atom. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Biological Activity

N-Ethylbenzylamine is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C₉H₁₃N) is a secondary amine derived from benzylamine with an ethyl group attached to the nitrogen atom. Its structure allows it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry and organic synthesis.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro assays indicated that derivatives containing the this compound fragment exhibited significant AChE inhibitory activity, with IC₅₀ values as low as 3.9 μM . This suggests a potential role in enhancing cholinergic function and mitigating memory impairment.

2. Antioxidant Activity

The compound also demonstrates antioxidant properties. In a study evaluating naringenin-O-alkylamine derivatives, this compound was part of formulations that exhibited notable antioxidant activity, with Oxygen Radical Absorbance Capacity (ORAC) values indicating strong free radical scavenging abilities . This antioxidant effect is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.

3. Inhibition of Protein Aggregation

This compound derivatives were found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease pathology. The compounds showed significant inhibition rates against self-induced Aβ 1–42 aggregation, suggesting their potential utility in preventing or treating amyloid-related neurodegeneration .

The biological activities of this compound can be attributed to several mechanisms:

- AChE Inhibition : By inhibiting AChE, this compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission and cognitive function.

- Antioxidant Mechanism : The presence of hydroxyl groups in related compounds enhances their ability to donate electrons and neutralize free radicals.

- Metal Chelation : Some studies suggest that this compound can chelate metals like copper, which are involved in the oxidative stress pathways leading to neurodegeneration .

Case Study 1: Neuroprotective Efficacy

A study investigated the effects of this compound on scopolamine-induced memory impairment in mice. Results showed that administration of the compound significantly improved memory performance compared to control groups. This highlights its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antioxidant Potential

In another study focusing on various alkylamine derivatives, this compound was evaluated for its antioxidant capacity using ORAC assays. The results indicated that while some derivatives showed reduced antioxidant activity compared to their parent compounds, they still possessed significant protective effects against oxidative damage .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other amines:

| Compound | AChE Inhibition (IC₅₀) | Antioxidant Activity (ORAC) | Memory Improvement (in vivo) |

|---|---|---|---|

| This compound | 3.9 μM | High | Significant |

| Other Alkylamines | Varies | Moderate | Minimal |

| Benzylamine | Higher IC₅₀ | Low | No effect |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Ethylbenzylamine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is commonly synthesized via reductive amination. For example, benzaldehyde and ethylamine react in the presence of sodium cyanoborohydride (NaBH3CN) at pH 6, yielding 91% product . Alternatively, chromium trioxide (CrO3) with aqueous HF and this compound (1:1.5:1 molar ratio) yields 78% product as an orange solid, characterized by IR (Cr-O bonds at 905–940 cm⁻¹) and NMR (¹⁹F NMR peak at -132.09 ppm) . Variability in yields depends on catalysts (e.g., NaBH3CN vs. CrO3), pH, and stoichiometric ratios. Researchers should optimize conditions by testing reducing agents and monitoring reaction progress via TLC or GC-MS.

Q. How can researchers characterize the physicochemical properties of this compound for reproducibility?

- Methodological Answer : Key properties include boiling point (184–186°C), density (0.936 g/cm³ at 20°C), refractive index (1.5210), and solubility in organic solvents . Liquid-state characterization should use differential scanning calorimetry (DSC) for phase transitions and UV-Vis spectroscopy for electronic properties. Purity validation requires HPLC or GC with standards, while structural confirmation employs ¹H/¹³C NMR and FTIR (e.g., amine N-H stretches at ~3300 cm⁻¹) . Documenting batch-specific data (e.g., lot-to-lot variability) ensures reproducibility.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is acutely toxic (Category 3 for oral/skin exposure) . Required protocols:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid vapor inhalation (flash point: 77°C) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers, away from oxidizers, at room temperature .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved in structural elucidation?

- Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected peaks due to impurities) require multi-technique validation:

- Cross-Validation : Compare with literature spectra (e.g., Sanderson’s work on this compound hydrochloride ).

- High-Resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 136.11 for C9H13N).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding .

- Statistical Analysis : Apply false discovery rate (FDR) controls to filter noise in high-throughput datasets .

Q. What experimental design principles minimize bias in studies involving this compound as a precursor?

- Methodological Answer :

- Variable Control : Fix parameters like temperature, solvent polarity, and catalyst loading while testing one variable (e.g., reaction time) .

- Blinding : Use coded samples during analysis to prevent observer bias.

- Replication : Perform triplicate trials and include negative controls (e.g., omitting the catalyst).

- Data Transparency : Report raw data, outliers, and confidence intervals (e.g., ±SD for yield measurements) .

Q. How is this compound utilized in organometallic synthesis, and what mechanistic insights are critical?

- Methodological Answer : this compound acts as a ligand in organotin(IV) complexes, influencing reactivity and stability. For example:

- Coordination Chemistry : The amine group binds to tin, altering electrophilicity in catalytic reactions .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵this compound) to track ligand exchange via NMR .

- Kinetic Studies : Monitor reaction rates under varying ligand:metal ratios to determine stoichiometric dependencies .

Q. What statistical methods validate the reproducibility of toxicity assays involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill equations to calculate EC50 values .

- Error Control : Apply Benjamini-Hochberg correction to adjust p-values in multiple comparisons (e.g., across cell lines) .

- Meta-Analysis : Aggregate data from independent studies to assess effect size heterogeneity .

Q. Data Presentation and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Source Evaluation : Cross-check data against peer-reviewed journals (e.g., Microgram Journal ) and avoid non-peer-reviewed platforms.

- Instrument Calibration : Verify spectrometer accuracy with certified standards (e.g., NIST reference materials) .

- Collaborative Verification : Share samples with independent labs for inter-laboratory validation .

Properties

IUPAC Name |

N-benzylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAAHUDGWQAAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022259 | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14321-27-8 | |

| Record name | Ethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14321-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM8324KE8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.